2,4-Dimethyl-4-penten-2-ol

Volatility Process Safety Formulation Stability

2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4), also known as dimethyl methallyl carbinol, is a C7 tertiary alkenol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. This compound features both a hydroxyl group and a terminal double bond, classifying it as an unsaturated alcohol.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19781-53-4
Cat. No. B025730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-4-penten-2-ol
CAS19781-53-4
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(=C)CC(C)(C)O
InChIInChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3
InChIKeyYYWMKLMWCPTKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4): Properties and Baseline Characteristics


2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4), also known as dimethyl methallyl carbinol, is a C7 tertiary alkenol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. This compound features both a hydroxyl group and a terminal double bond, classifying it as an unsaturated alcohol. It is a colorless liquid with a distinctive odor, exhibiting a boiling point of approximately 149.1 °C at 760 mmHg, a density of 0.836 g/cm³, and a refractive index of 1.433 . It is commonly utilized as a versatile intermediate in organic synthesis for the production of flavors, fragrances, pharmaceuticals, and agrochemicals .

2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4): Why In-Class Analogs Cannot Be Directly Substituted


The presence and specific location of the double bond and the tertiary alcohol group in 2,4-dimethyl-4-penten-2-ol directly dictate its unique physicochemical profile and chemical reactivity, which are not shared by its saturated or structurally similar analogs . As the evidence below demonstrates, substituting this compound with a generic unsaturated alcohol or a saturated counterpart like 2,4-dimethyl-2-pentanol results in significant, quantifiable differences in volatility (boiling point, vapor pressure), safety parameters (flash point), and chromatographic behavior (retention index) . These variations are critical and can lead to process inefficiencies, safety hazards, or analytical misidentification, thereby disqualifying the use of generic substitutes in regulated or optimized industrial and research workflows.

2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4): Quantitative Differentiation Evidence vs. Analogs


Reduced Volatility and Vapor Pressure vs. Parent 4-Penten-2-ol

2,4-Dimethyl-4-penten-2-ol exhibits a significantly lower volatility profile compared to its unsubstituted parent compound, 4-penten-2-ol. This is quantified by a higher boiling point and a substantially lower vapor pressure, which are critical for applications where evaporative loss or vapor buildup is a concern .

Volatility Process Safety Formulation Stability

Enhanced Safety Profile: Higher Flash Point vs. Light Unsaturated Alcohols

2,4-Dimethyl-4-penten-2-ol possesses a significantly higher flash point compared to closely related, lighter unsaturated alcohols like 2-methyl-3-buten-2-ol. This difference is a primary safety consideration for procurement, storage, and handling .

Safety Handling Transportation

Distinct Chromatographic Identity: Unique Retention Index (RI) for Accurate Identification

2,4-Dimethyl-4-penten-2-ol can be unambiguously identified in complex mixtures via gas chromatography using its experimentally determined retention index (RI) on a polar column. This value serves as a definitive analytical fingerprint, distinguishing it from other volatile compounds, including its saturated analog [1].

Analytical Chemistry GC-MS Quality Control

Elevated Boiling Point for Improved Thermal Stability in Reactions vs. Saturated Analog

2,4-Dimethyl-4-penten-2-ol demonstrates a notably higher boiling point compared to its saturated counterpart, 2,4-dimethyl-2-pentanol, despite having a lower molecular weight. This difference is attributable to the presence of the double bond and its influence on intermolecular forces .

Organic Synthesis Reaction Engineering Process Optimization

2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4): Optimal Application Scenarios Based on Differentiating Evidence


High-Temperature Synthetic Processes Requiring Low-Volatility Solvents/Intermediates

Based on its significantly higher boiling point (149.1 °C) and lower vapor pressure (1.57 mmHg) compared to 4-penten-2-ol , 2,4-dimethyl-4-penten-2-ol is a superior choice for use as a solvent or intermediate in reactions conducted at elevated temperatures. Its reduced volatility minimizes evaporative losses, maintains reaction concentration, and mitigates the risks associated with pressure buildup from volatile components, making it ideal for optimizing yield and safety in high-temperature organic syntheses [1].

Industrial Formulations with Stringent Safety and Handling Requirements

For applications in flavors, fragrances, or specialty chemicals where safety during manufacturing and transportation is paramount, 2,4-dimethyl-4-penten-2-ol offers a distinct advantage. Its flash point of 52.2 °C is substantially higher than that of 2-methyl-3-buten-2-ol (13-19 °C) [1], placing it in a less hazardous flammability class. This translates to simplified storage protocols, reduced insurance and transport costs, and an overall safer operational environment, making it the preferred choice for large-scale industrial procurement .

Analytical Chemistry and Quality Control of Complex Mixtures

In scenarios requiring the precise identification and quantification of volatile organic compounds, such as in food science, metabolomics, or environmental monitoring, 2,4-dimethyl-4-penten-2-ol can be unambiguously resolved and identified. Its distinct retention index (RI) of 1195 on a polar SOLGel-Wax GC column provides a unique and reproducible analytical marker , allowing it to be reliably distinguished from hundreds of other volatile compounds, including its own saturated analog and structural isomers. This ensures high-fidelity data for quality control and research applications [1].

Synthesis of Complex Molecules Requiring a Stable Tertiary Allylic Alcohol Scaffold

2,4-Dimethyl-4-penten-2-ol is a strategically valuable building block for complex molecule synthesis, including pharmaceuticals and agrochemicals, due to its combination of a tertiary alcohol and a terminal alkene . Unlike its saturated counterpart, 2,4-dimethyl-2-pentanol, it offers an additional reactive handle (the double bond) for further functionalization (e.g., epoxidation, hydroboration, polymerization) [1]. Its higher boiling point (149.1 °C vs. 132-134 °C) also provides a broader thermal window for performing these subsequent transformations without loss of the starting material .

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